1-(4-Cyclopropylphenyl)sulfonylpiperazine

Lipophilicity Drug-likeness Permeability

1-(4-Cyclopropylphenyl)sulfonylpiperazine (CAS 2416262-92-3) is a synthetic sulfonylpiperazine derivative with molecular formula C13H18N2O2S and molecular weight 266.36 g/mol. It belongs to the arylsulfonylpiperazine class, a privileged scaffold in medicinal chemistry recognized for its versatility across anticancer, antimalarial, antibacterial, and CNS-modulating therapeutic areas.

Molecular Formula C13H18N2O2S
Molecular Weight 266.36
CAS No. 2416262-92-3
Cat. No. B2529194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclopropylphenyl)sulfonylpiperazine
CAS2416262-92-3
Molecular FormulaC13H18N2O2S
Molecular Weight266.36
Structural Identifiers
SMILESC1CC1C2=CC=C(C=C2)S(=O)(=O)N3CCNCC3
InChIInChI=1S/C13H18N2O2S/c16-18(17,15-9-7-14-8-10-15)13-5-3-12(4-6-13)11-1-2-11/h3-6,11,14H,1-2,7-10H2
InChIKeyCHTODVRJJLDVCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Cyclopropylphenyl)sulfonylpiperazine (CAS 2416262-92-3): Physicochemical Identity and Scaffold Classification for Research Procurement


1-(4-Cyclopropylphenyl)sulfonylpiperazine (CAS 2416262-92-3) is a synthetic sulfonylpiperazine derivative with molecular formula C13H18N2O2S and molecular weight 266.36 g/mol [1]. It belongs to the arylsulfonylpiperazine class, a privileged scaffold in medicinal chemistry recognized for its versatility across anticancer, antimalarial, antibacterial, and CNS-modulating therapeutic areas [2]. Key computed physicochemical properties include a moderate lipophilicity (XLogP3 = 1.3), a topological polar surface area of 57.8 Ų, a single hydrogen bond donor (piperazine NH), and three rotatable bonds, placing it within favorable drug-like property space [1].

Why 1-(4-Cyclopropylphenyl)sulfonylpiperazine Cannot Be Interchanged with Generic Sulfonylpiperazine Analogs in Research Applications


Within the sulfonylpiperazine chemotype, subtle modifications to the aryl substituent profoundly impact biological target engagement, selectivity profiles, and metabolic stability. Structure-activity relationship (SAR) studies on sulfonylpiperazine analogues as negative allosteric modulators of human neuronal nicotinic receptors have demonstrated that even minor changes in aryl substitution pattern can alter potency and subtype selectivity by an order of magnitude [1]. The 4-cyclopropylphenyl group imparts a distinctive combination of moderate lipophilicity (XLogP3 = 1.3), restricted conformational flexibility (three rotatable bonds), and a specific spatial orientation of the cyclopropyl moiety relative to the sulfonylpiperazine core, each of which directly influences target binding kinetics, off-rate, and oxidative metabolism susceptibility. Generic substitution with des-cyclopropyl, positional isomers, or alternative 4-substituted phenyl analogs without quantitative justification risks undermining assay reproducibility and invalidating SAR-based lead optimization campaigns.

Quantitative Differentiation Evidence for 1-(4-Cyclopropylphenyl)sulfonylpiperazine Versus Closest Structural Analogs


Lipophilicity Differential: 4-Cyclopropylphenyl vs. Des-Cyclopropyl (Phenyl) Analog

The 4-cyclopropyl substituent contributes a quantifiable increase in lipophilicity relative to the unsubstituted phenyl analog. 1-(4-Cyclopropylphenyl)sulfonylpiperazine exhibits an XLogP3 value of 1.3, as computed and recorded in PubChem [1]. The des-cyclopropyl comparator, 1-(phenylsulfonyl)piperazine, has an estimated XLogP3 of approximately 0.6–0.8 based on fragment-based logP calculations, where the cyclopropyl fragment contributes approximately +0.6 to +0.7 logP units relative to hydrogen. This difference of approximately 0.5–0.7 logP units is consequential for passive membrane permeability and blood-brain barrier penetration potential.

Lipophilicity Drug-likeness Permeability

Conformational Restriction: Cyclopropyl Rigidity vs. Flexible Alkyl Substituents

The cyclopropyl group imposes a geometrically constrained, rigid substituent environment relative to flexible alkyl alternatives such as ethyl (XLogP3 ~1.3–1.5 for 4-ethylphenyl analog) or isopropyl. 1-(4-Cyclopropylphenyl)sulfonylpiperazine contains only three rotatable bonds (as computed by PubChem [1]), all external to the cyclopropyl ring system. In contrast, a 4-ethylphenyl analog would introduce an additional rotatable bond (four total), increasing conformational entropy. The cyclopropyl ring restricts bond rotation and presents a defined dihedral angle relative to the phenyl plane, potentially reducing the entropic penalty upon target binding by an estimated 0.5–1.5 kcal/mol depending on the degree of conformational restriction in the bound state [2].

Conformational analysis Entropic penalty Binding affinity

Metabolic Stability: Cyclopropyl Resistance to CYP-Mediated Oxidation vs. Methyl and Ethyl Analogs

Cyclopropyl substituents are recognized in medicinal chemistry for their relative resistance to cytochrome P450 (CYP)-mediated oxidative metabolism compared to methyl, ethyl, or isopropyl groups [1][2]. The cyclopropyl C–H bonds possess higher bond dissociation energies (~106 kcal/mol) compared to benzylic C–H bonds in ethyl-substituted analogs (~85–90 kcal/mol), rendering them less susceptible to hydrogen atom abstraction by CYP heme-iron-oxo species. While no direct microsomal stability data for 1-(4-Cyclopropylphenyl)sulfonylpiperazine has been published, class-level precedent from cyclopropyl-containing drug molecules (e.g., boceprevir, nirmatrelvir) demonstrates that cyclopropyl substitution can increase metabolic half-life by 2- to 5-fold relative to corresponding methyl or ethyl analogs [1].

Metabolic stability CYP450 oxidation Oxidative metabolism

Positional Isomer Differentiation: Para (4-) vs. Ortho (2-) Cyclopropylphenyl Substitution

The para-substitution pattern of 1-(4-Cyclopropylphenyl)sulfonylpiperazine (CAS 2416262-92-3) places the cyclopropyl group at the terminus of the molecular long axis, maximizing the molecular length (~11–12 Å extended) and presenting a distinct steric profile compared to the ortho-substituted isomer 1-(2-Cyclopropylphenyl)sulfonylpiperazine (CAS 2416262-90-1), where the cyclopropyl group is positioned adjacent to the sulfonyl linker, creating a bent molecular geometry . SAR studies on sulfonylpiperazine nAChR modulators have established that aryl substitution position is a critical determinant of both potency and receptor subtype selectivity, with para-substituted analogs often exhibiting distinct pharmacological profiles from their ortho or meta counterparts [1].

Positional isomerism Molecular shape Target complementarity

Hydrogen Bond Donor Availability: Free Piperazine NH as a Synthetic Handle for Derivatization

1-(4-Cyclopropylphenyl)sulfonylpiperazine retains a single hydrogen bond donor (the secondary amine NH of the piperazine ring, HBD count = 1 [1]), which serves as a versatile synthetic handle for further functionalization. This contrasts with N-methylpiperazine or N-arylpiperazine analogs where this position is blocked, preventing facile alkylation, acylation, or conjugation with fluorophores, biotin, or solid supports. The free NH enables straightforward generation of focused libraries through parallel synthesis, a capability not available with fully substituted piperazine analogs.

Chemical derivatization Conjugation Chemical probe development

Drug-Likeness and CNS Multiparameter Optimization (MPO) Score vs. Common Piperazine Analogs

Evaluation against the CNS MPO desirability criteria reveals that 1-(4-Cyclopropylphenyl)sulfonylpiperazine achieves a favorable drug-likeness profile. The computed properties—XLogP3 = 1.3, TPSA = 57.8 Ų, MW = 266.36 Da, HBD = 1, and pKa (estimated) ~8.5–9.0 for the piperazine NH [1]—collectively yield a CNS MPO score of approximately 4.5–5.0 (out of 6), indicating promising CNS drug-likeness. In comparison, the des-cyclopropyl phenyl analog (lower logP, CNS MPO ~4.0–4.5) would have reduced passive CNS permeability, while bulkier 4-substituted analogs (e.g., 4-trifluoromethylphenyl, XLogP3 > 2.0) would exceed optimal lipophilicity for CNS targets, potentially increasing off-target binding and metabolic clearance [2].

Drug-likeness CNS penetration Multiparameter optimization

Optimal Research and Industrial Application Scenarios for 1-(4-Cyclopropylphenyl)sulfonylpiperazine Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead Identification for Neurological and Psychiatric Targets

The balanced CNS MPO profile (estimated score 4.5–5.0) driven by moderate lipophilicity (XLogP3 = 1.3) and favorable TPSA (57.8 Ų) makes 1-(4-Cyclopropylphenyl)sulfonylpiperazine a rationally selected scaffold for CNS drug discovery programs targeting neurological nicotinic receptors, serotonin receptors, or other CNS GPCRs and ion channels [1]. The para-cyclopropyl substitution provides a linear molecular shape potentially suitable for elongated binding pockets, while the free piperazine NH offers a synthetic handle for parallel library synthesis to explore SAR around CNS targets [2]. Procurement of this specific analog, rather than generic phenyl or ortho-substituted isomers, is justified by its optimal CNS property space and the opportunity to generate proprietary intellectual property through NH derivatization.

Antimalarial Drug Development: Exploration of Actin-1/Profilin Inhibition for Invasion Blockade

Sulfonylpiperazine derivatives, including 4-substituted phenyl analogs, have demonstrated the ability to prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics [1][2]. The cyclopropyl group's predicted metabolic stability advantage (estimated 2- to 5-fold longer half-life vs. methyl/ethyl analogs) and favorable lipophilicity for cellular permeability make the 4-cyclopropylphenyl analog a preferred candidate for in vitro antiplasmodial screening and subsequent hit-to-lead optimization. Researchers should select this specific analog over the des-cyclopropyl or ortho-substituted isomers to maximize the likelihood of identifying invasion-inhibitory activity with acceptable in vitro ADME properties.

Chemical Biology Probe Development: Affinity Reagent and PROTAC Linker Attachment

The single free piperazine NH (HBD = 1) provides a unique, orthogonal reactive handle for conjugation to fluorophores, biotin, photoaffinity labels, or PROTAC linker moieties without compromising the integrity of the 4-cyclopropylphenylsulfonyl pharmacophore [1]. This capability is absent in N-alkylated or N-arylated piperazine sulfonamide analogs, making 1-(4-Cyclopropylphenyl)sulfonylpiperazine the preferred choice for developing chemical biology tool compounds for target identification, cellular imaging, or targeted protein degradation studies. The compound's moderate lipophilicity ensures that conjugated derivatives remain within tractable physicochemical space for cellular uptake.

Focused Kinase Inhibitor Library Design Targeting the DFG-Out or Allosteric Pocket Conformation

The linear, extended molecular geometry of the para-cyclopropylphenyl substitution pattern and the conformational restriction imparted by the cyclopropyl ring (3 rotatable bonds) may confer shape complementarity to specific kinase binding pocket conformations, particularly elongated pockets in DFG-out or allosteric sites [1]. The reduced entropic penalty upon binding (estimated 0.5–1.5 kcal/mol advantage vs. flexible alkyl analogs) can enhance binding affinity and selectivity. This specific analog should be prioritized over bent ortho-substituted isomers or flexible alkyl-substituted congeners when designing focused kinase inhibitor libraries for screening against kinases with extended hydrophobic pockets adjacent to the ATP-binding site.

Quote Request

Request a Quote for 1-(4-Cyclopropylphenyl)sulfonylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.